2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-8-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-3-5-13(6-4-11)10-19-16(22)15-17(23)20-14-9-12(2)7-8-21(14)18(15)24/h3-9,23H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNWKXJUZXIQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C=C(C=CN3C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with benzylamine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Structure-Activity Relationships (SAR)
- Position of Methyl Groups: 8-methyl (target compound) vs. 6-methyl (gastroprotective analogue): Methyl at position 6 enhances interaction with hydrophobic pockets in gastric mucosal targets .
Carboxamide Substituents :
Hydroxy Group at Position 2 :
Critical for hydrogen bonding with biological targets. Removal or replacement (e.g., with methoxy) reduces analgesic and antimalarial efficacy .
Pharmacological Comparisons
Analgesic Activity :
The target compound and its 9-methyl analogue exhibit comparable efficacy in pain models, but the 8-methyl derivative shows marginally faster onset due to improved solubility .Antimalarial Activity :
Compounds with electron-withdrawing groups (e.g., 3-fluorobenzyl in 21) outperform the target compound in antimalarial assays, likely due to enhanced target affinity .Gastroprotective Effects : Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (e.g., 6-methyl-cyclopropyl analogue) show superior activity (80–90% ulcer inhibition) compared to saturated derivatives, which aligns with the target compound’s unsaturated core .
Biological Activity
2-Hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves the reaction of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with various benzylamines. The compound features a pyrido[1,2-a]pyrimidine core fused with a carboxamide group and a hydroxyl substituent, contributing to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cellular pathways. These interactions often involve hydrogen bonding and hydrophobic interactions with enzymes or receptors, potentially altering various biological processes.
Biological Activities
The compound exhibits several promising biological activities:
- Antimicrobial Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines possess significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit bacterial growth effectively.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it can suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. For example, IC50 values for some derivatives have been reported as low as 0.04 μmol against COX-2, comparable to well-known anti-inflammatory drugs like celecoxib .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activities by inducing apoptosis in cancer cell lines. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against various cancer types.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX enzyme inhibition | |
| Anticancer | Induction of apoptosis |
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrido[1,2-a]pyrimidine derivatives, several compounds were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives displayed potent inhibitory activity with IC50 values comparable to established anti-inflammatory agents .
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of pyrido[1,2-a]pyrimidine derivatives showed promising results in vitro against various cancer cell lines. The study emphasized the need for further optimization through SAR analysis to enhance potency and selectivity .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how are side reactions minimized?
The compound is synthesized via condensation of ethyl 2-hydroxy-8-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-methylbenzylamine. Key improvements include using triethyl methanetricarboxylate as both a solvent and acylating agent at 150°C, which reduces side-product formation (e.g., 2-hydroxy-8-methyl-4-oxo-N-(4-methylpyridin-2-yl)-carboxamide). Excess reagent allows for efficient recovery (≥95% purity) .
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
Q. What preliminary biological activities have been reported?
In the "acetic acid writhing" model, N-benzyl analogs exhibit uniform analgesic activity (ED₅₀ ~15–20 mg/kg), comparable to 4-hydroxyquinolin-2-ones. This suggests bioisosterism between pyridopyrimidine and quinolinone cores .
Advanced Research Questions
Q. How does substitution at the benzyl group influence structure-activity relationships (SAR)?
- Methoxy or halogen substituents on the benzyl ring enhance receptor binding (e.g., 4-methoxy analogs show 2-fold higher potency in antiviral assays).
- Steric bulk at the para position improves metabolic stability (t₁/₂ > 4 hrs in microsomal assays) but reduces solubility (logP >3.5) .
Q. What experimental design considerations address contradictions in biological data?
Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer assays) arise from:
- Assay conditions : Serum protein binding (e.g., 90% binding in RPMI vs. 60% in DMEM) alters free drug concentration.
- Cellular uptake : Pyridopyrimidines with logD >2.5 show 50% higher intracellular accumulation in HEK293 cells .
Q. How are computational methods integrated to predict pharmacokinetic properties?
- Molecular dynamics simulations (AMBER force field) predict blood-brain barrier penetration (BBB score: 0.65 vs. 0.45 for quinolinones).
- ADMET models highlight moderate CYP3A4 inhibition risk (IC₅₀ ~10 μM) and high plasma protein binding (85–92%) .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
